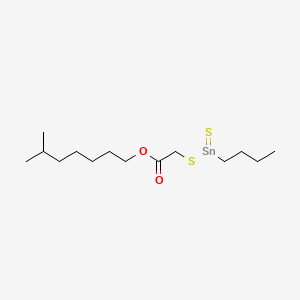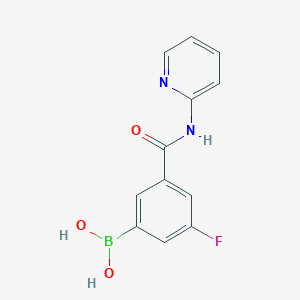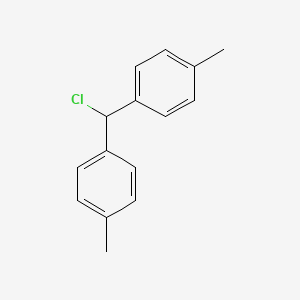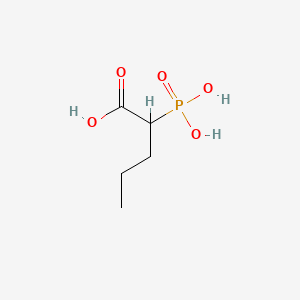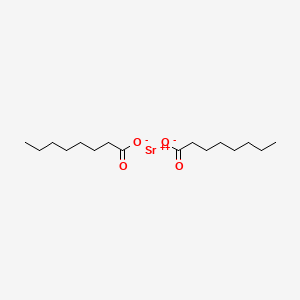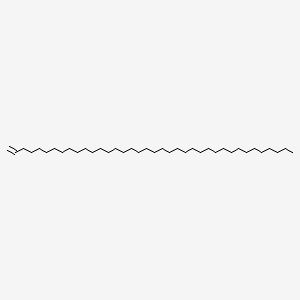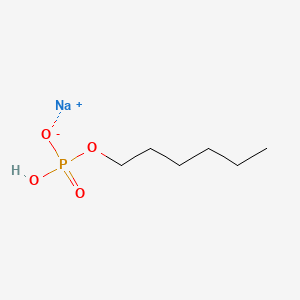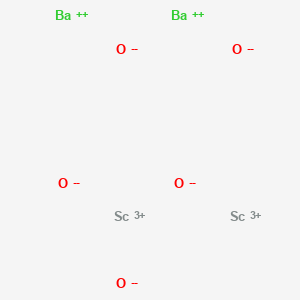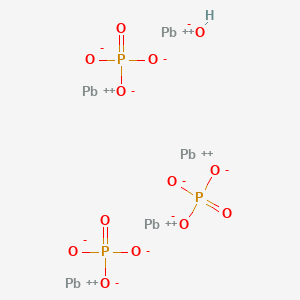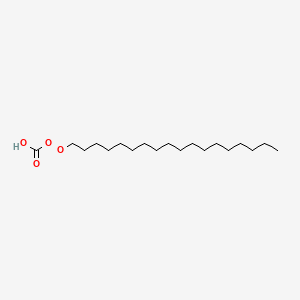
OO-octadecyl hydrogen peroxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OO-octadecyl hydrogen peroxycarbonate is a chemical compound with the molecular formula C19H38O4 and a molar mass of 330.5 g/mol . It is known for its unique structure, which includes a peroxycarbonate group attached to an octadecyl chain. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of OO-octadecyl hydrogen peroxycarbonate typically involves the reaction of octadecanol with peroxycarbonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Analyse Chemischer Reaktionen
OO-octadecyl hydrogen peroxycarbonate undergoes several types of chemical reactions, including:
Oxidation: The peroxycarbonate group can participate in oxidation reactions, often leading to the formation of carbonates and other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to form alcohols and other reduced species.
Substitution: The octadecyl chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
OO-octadecyl hydrogen peroxycarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other peroxycarbonate compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of OO-octadecyl hydrogen peroxycarbonate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbonate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
OO-octadecyl hydrogen peroxycarbonate can be compared with other similar compounds, such as:
Peroxycarbonic acid esters: These compounds share the peroxycarbonate functional group but differ in the length and structure of the alkyl chain.
Hydrogen peroxides: While they also generate ROS, hydrogen peroxides have different reactivity and stability profiles.
Organic peroxides: These compounds have similar oxidative properties but may have different applications and safety considerations.
The uniqueness of this compound lies in its specific structure, which combines the properties of a long alkyl chain with the reactivity of the peroxycarbonate group.
Eigenschaften
CAS-Nummer |
70741-84-3 |
|---|---|
Molekularformel |
C19H38O4 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
octadecoxy hydrogen carbonate |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23-19(20)21/h2-18H2,1H3,(H,20,21) |
InChI-Schlüssel |
SGNOCVPMLRBFTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




